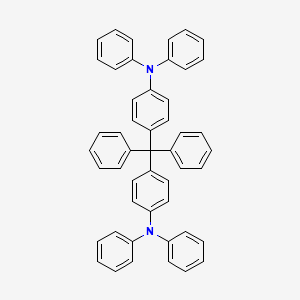
4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) is an organic compound with the molecular formula C49H38N2 and a molecular weight of 654.84 g/mol This compound is known for its unique structure, which consists of two N,N-diphenylaniline groups connected by a diphenylmethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) typically involves the reaction of N,N-diphenylaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the diphenylmethylene bridge . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process often includes steps for purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of substituted products .
科学研究应用
4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices[][4].
作用机制
The mechanism of action of 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Some compounds similar to 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) include:
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Bis(N,N-diphenylamino)biphenyl
- 4,4’-Bis(N,N-diphenylamino)stilbene
Uniqueness
What sets 4,4’-(Diphenylmethylene)bis(N,N-diphenylaniline) apart from these similar compounds is its unique diphenylmethylene bridge, which imparts distinct chemical and physical properties.
属性
分子式 |
C49H38N2 |
|---|---|
分子量 |
654.8 g/mol |
IUPAC 名称 |
4-[diphenyl-[4-(N-phenylanilino)phenyl]methyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C49H38N2/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40,41-31-35-47(36-32-41)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44)42-33-37-48(38-34-42)51(45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChI 键 |
HXDJWKWBTIQLLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083040.png)
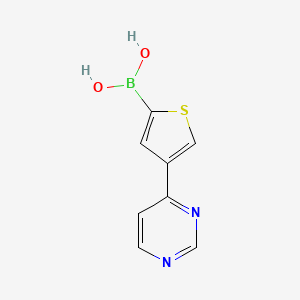

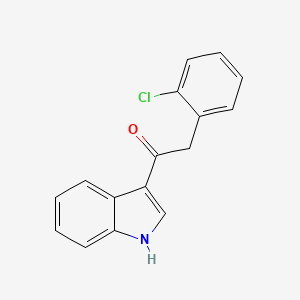
![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
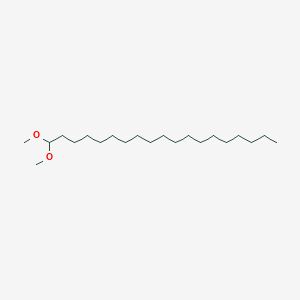

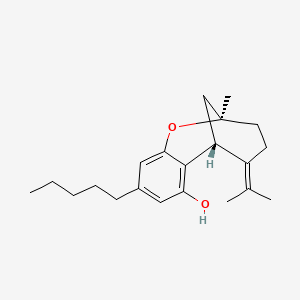
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
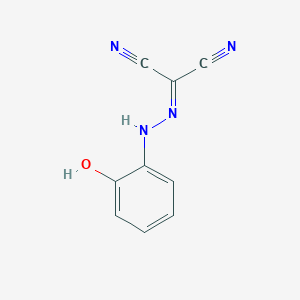
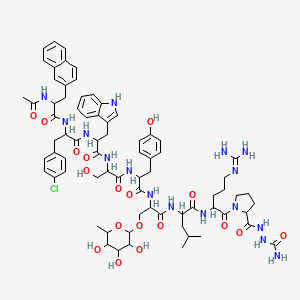

![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)
